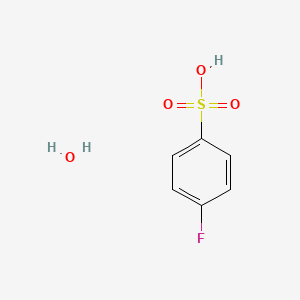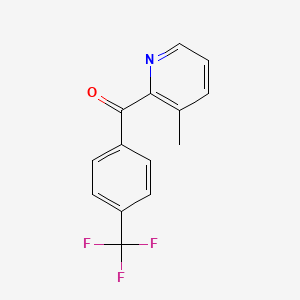
3-Methyl-2-(4-trifluoromethylbenzoyl)pyridine
説明
3-Methyl-2-(4-trifluoromethylbenzoyl)pyridine is a chemical compound with the molecular formula C14H10F3NO . It is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including this compound, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a trifluoromethyl group and a benzoyl group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis
Trifluoromethylpyridine derivatives, including this compound, are used as intermediates in the synthesis of several crop-protection products . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of these derivatives .科学的研究の応用
Luminescent Materials
- Blue-Green Luminescent Rhenium(I) Tricarbonyl Complexes : The study by Li et al. (2012) synthesized rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, showcasing blue-green luminescence. These complexes exhibit rare emission wavelengths in the blue-green region, highlighting potential applications in optical materials and light-emitting devices (Li et al., 2012).
Catalysis and Synthesis
- Palladium Pincer-Type Complexes and Zwitterionic Sulfur Adducts : Wang et al. (2018) explored the synthesis and catalytic applications of palladium pincer-type complexes with pyridine-bridged bis(1,2,3-triazolin-5-ylidenes), demonstrating their utility in catalytic reactions, such as Mizoroki-Heck reactions (Wang et al., 2018).
Organic Synthesis
- Multicomponent Reaction of Imidazo[1,5-a]pyridine Carbenes : The work by Pan et al. (2010) disclosed a three-component reaction involving imidazo[1,5-a]pyridine carbenes, leading to fully substituted furans. This methodology offers a straightforward approach for synthesizing complex organic molecules, underscoring the chemical versatility of pyridine derivatives (Pan et al., 2010).
Environmental and Green Chemistry
- Synthesis and Green Metric Evaluation of a Pyridine Derivative : Gilbile et al. (2017) described the modified synthesis of a pyridine derivative, highlighting the process's green metrics, such as atom economy and reduced waste generation. This study emphasizes the importance of environmentally benign methods in the chemical synthesis of pyridine derivatives (Gilbile et al., 2017).
Photophysical Properties
- High Efficiency Electroluminescence of Iridium(III) Complexes : A study by Su et al. (2021) on the electroluminescent properties of orange-red iridium(III) complexes, incorporating pyridine derivatives, demonstrated high efficiency and potential applications in OLEDs. The modifications in the ligands led to enhanced performance, offering strategies for developing high-efficiency orange-red emitters (Su et al., 2021).
作用機序
While the specific mechanism of action for 3-Methyl-2-(4-trifluoromethylbenzoyl)pyridine is not detailed in the available resources, trifluoromethylpyridine derivatives are known to exhibit various pharmacological activities. These activities are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the pyridine moiety .
将来の方向性
The demand for trifluoromethylpyridine derivatives, including 3-Methyl-2-(4-trifluoromethylbenzoyl)pyridine, has been increasing steadily over the years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds. It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
特性
IUPAC Name |
(3-methylpyridin-2-yl)-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-3-2-8-18-12(9)13(19)10-4-6-11(7-5-10)14(15,16)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEJBIVJYGXENH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101192378 | |
| Record name | (3-Methyl-2-pyridinyl)[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187165-33-8 | |
| Record name | (3-Methyl-2-pyridinyl)[4-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methyl-2-pyridinyl)[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




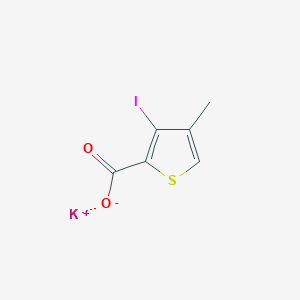
![2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-3-yl]-acetamide](/img/structure/B3335272.png)
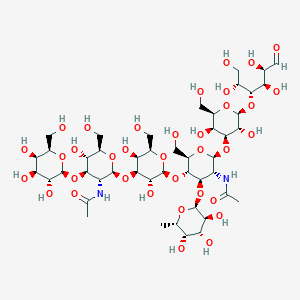


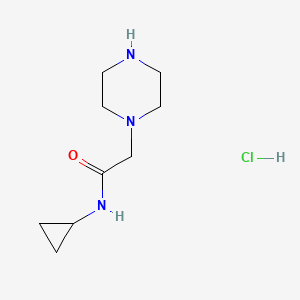
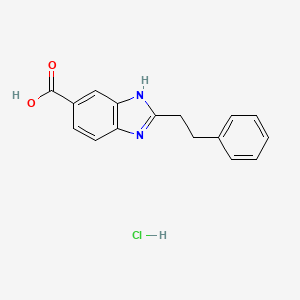
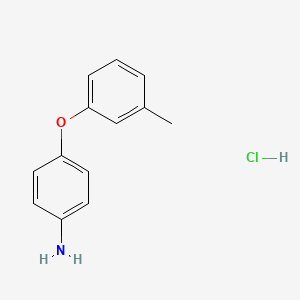

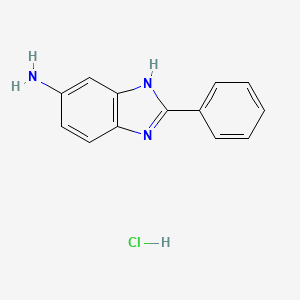
![1-[(3-Chlorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B3335337.png)
